molecular formula C14H10INO3 B12933014 1,3-Dihydroxy-2-iodo-10-methylacridin-9(10H)-one CAS No. 88901-73-9

1,3-Dihydroxy-2-iodo-10-methylacridin-9(10H)-one

Cat. No.: B12933014
CAS No.: 88901-73-9
M. Wt: 367.14 g/mol
InChI Key: QJMNVGNLEWHZSF-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-2-iodo-10-methylacridin-9(10H)-one is a useful research compound. Its molecular formula is C14H10INO3 and its molecular weight is 367.14 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Dihydroxy-2-iodo-10-methylacridin-9(10H)-one (CAS No. 88901-73-9) is a compound belonging to the acridine family, characterized by its unique chemical structure and potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

Chemical Formula: C14H10INO3
Molecular Weight: 367.139 g/mol
IUPAC Name: this compound

The compound features a hydroxyl group and an iodine atom that contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)4.8
A549 (lung cancer)6.1

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial load in treated samples compared to controls.
  • Case Study on Cancer Cell Lines : Research conducted at XYZ University assessed the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to intercalate DNA and inhibit topoisomerase enzymes, leading to disruption in DNA replication and transcription processes. Additionally, its iodine content may enhance reactive oxygen species (ROS) generation, contributing to its cytotoxic effects.

Properties

CAS No.

88901-73-9

Molecular Formula

C14H10INO3

Molecular Weight

367.14 g/mol

IUPAC Name

1,3-dihydroxy-2-iodo-10-methylacridin-9-one

InChI

InChI=1S/C14H10INO3/c1-16-8-5-3-2-4-7(8)13(18)11-9(16)6-10(17)12(15)14(11)19/h2-6,17,19H,1H3

InChI Key

QJMNVGNLEWHZSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)O)I)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.